molecular formula C15H15N3O4 B5568654 2-(3-methyl-4-nitrophenoxy)-N-(6-methyl-2-pyridinyl)acetamide

2-(3-methyl-4-nitrophenoxy)-N-(6-methyl-2-pyridinyl)acetamide

Cat. No. B5568654
M. Wt: 301.30 g/mol
InChI Key: BZUVUVOLQIMWDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds structurally similar to 2-(3-methyl-4-nitrophenoxy)-N-(6-methyl-2-pyridinyl)acetamide involves processes like alkylation and nitration. Zhang Da-yang et al. (2004) described the synthesis of a related compound, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, using alkylation and nitration methods under specific conditions to achieve high yields (Zhang Da-yang, 2004).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using techniques like X-ray crystallography, IR, and NMR spectroscopy. Studies on related compounds, such as those by S. Rajagopal et al. (2003) and A. Lysov et al. (2000), provide insights into the molecular packing, bonding, and electronic behavior of these molecules (S. Rajagopal et al., 2003)(A. Lysov et al., 2000).

Chemical Reactions and Properties

The interaction of nitro and acetamido groups in molecules like o-nitroacetanilide and its derivatives, closely related to 2-(3-methyl-4-nitrophenoxy)-N-(6-methyl-2-pyridinyl)acetamide, affects the chemical properties and reactions. These interactions can result in unique chemical shifts and reactivity patterns (Zhang Da-yang, 2004).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial in understanding these compounds. The study by Rui M. S. Loureiro et al. (2008) on a compound with similar functional groups elucidates the significance of hydrogen bonding in determining physical properties (Rui M. S. Loureiro et al., 2008).

Chemical Properties Analysis

The chemical properties of compounds like 2-(3-methyl-4-nitrophenoxy)-N-(6-methyl-2-pyridinyl)acetamide are influenced by their functional groups. Studies such as those by He Xiang-qi (2007) offer insights into how different functional groups impact reactivity and chemical behavior (He Xiang-qi, 2007).

Scientific Research Applications

Synthesis and Characterization

  • Polyimides Derived from Pyridine Dianhydride : A study detailed the synthesis of a novel pyridine-containing aromatic dianhydride monomer and its use to prepare a series of polyimides. These materials exhibited good solubility, thermal stability, and mechanical properties, highlighting their potential applications in various industrial and technological fields (Wang et al., 2006).

Photocatalytic Degradation

  • Degradation of Environmental Contaminants : Research on the photocatalytic degradation of environmental contaminants like paracetamol used TiO2 nanoparticles, illustrating a method to address pollution. This study underscores the importance of photocatalysis in environmental remediation and the potential for related compounds to assist in these processes (Jallouli et al., 2017).

Molecular Structure and Synthesis

  • Pyrroloquinoline Synthesis : Another investigation focused on the synthesis of pyrrolo[4,3,2-de]quinolines, showcasing advanced synthetic routes for complex organic molecules. This research could be relevant for the development of novel organic compounds with potential applications in drug development and materials science (Roberts et al., 1997).

Anticancer and Anti-inflammatory Activities

  • Anticancer, Anti-Inflammatory, and Analgesic Activities : A study on synthesized 2-(substituted phenoxy) acetamide derivatives highlighted their potential as anticancer, anti-inflammatory, and analgesic agents. This indicates the broad therapeutic potential of similar compounds in medical research (Rani et al., 2014).

properties

IUPAC Name

2-(3-methyl-4-nitrophenoxy)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-10-8-12(6-7-13(10)18(20)21)22-9-15(19)17-14-5-3-4-11(2)16-14/h3-8H,9H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUVUVOLQIMWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)COC2=CC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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